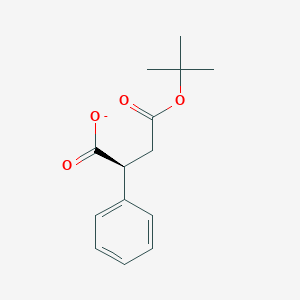

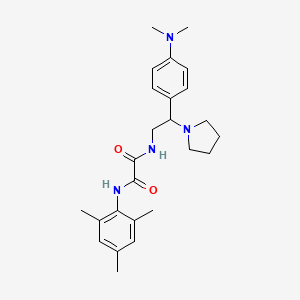

(S)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to (S)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid involves several key strategies, including reactions of chiral 2-(tert-butyl)-2H,4H-1,3-dioxin-4-ones bearing functional groups for substitutions and chain elongations, leading to enantiomerically pure β-hydroxy-acid derivatives (Noda & Seebach, 1987). Furthermore, the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to 2-hydroxy-4-arylbutanoic acids showcases a method for achieving high enantioselectivity, which is crucial for producing compounds with specific stereochemistry (Zhu et al., 2010).

Molecular Structure Analysis

X-ray crystallography studies provide insights into the molecular structure of related compounds, revealing the spatial arrangement of atoms and the stereochemistry of the molecule. Such analyses are crucial for understanding the chemical behavior and reactivity of the compound (Didierjean et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving (S)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid and its analogs often involve transformations that are key to modifying the compound's structure for various applications. The reactions include nucleophilic substitutions, oxidative conditions leading to carbonyl-containing peroxides, and catalytic processes that are essential for modifying the compound's functional groups (Vostres et al., 2013).

科学的研究の応用

Synthesis and Chemical Applications

Synthesis of Chiral Compounds and Building Blocks : (S)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid and its derivatives are used in the synthesis of various chiral compounds. For example, its use in the synthesis of (2S, 3S)-BocAHPBA and (R)-BocDMTA, which are chiral building blocks for peptide-mimetic HIV protease inhibitors, demonstrates its utility in creating complex and biologically active molecules (Ikunaka, Matsumoto, & Nishimoto, 2002).

Use in Catalytic Reactions : The compound finds application in catalytic reactions, such as in the asymmetric hydrogenation of related acids. An example is the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to give 2-hydroxy-4-arylbutanoic acids, showcasing its role in facilitating high-precision chemical reactions (Zhu, Meng, Fan, Xie, & Zhang, 2010).

Research in Polymer Chemistry : This compound has been used in the research of environmentally friendly polymers. For instance, its derivatives are utilized in the production of biocompatible polymers via alternating copolymerization with carbon dioxide (Tsai, Wang, & Darensbourg, 2016).

Pharmaceutical and Medicinal Chemistry

Intermediate in Drug Synthesis : The compound serves as an intermediate in the synthesis of pharmaceutical drugs. For example, its role in the preparation of collagen cross-links and as a key intermediate for synthesizing statin-class drugs highlights its significance in the pharmaceutical industry (Adamczyk, Johnson, & Reddy, 1999).

Application in Biotechnology : It's also explored in biotechnological applications, such as in the asymmetric synthesis of L‐homophenylalanine and N6‐protected‐2‐oxo‐6‐amino‐hexanoic acid by engineered Escherichia coli, demonstrating its potential in bioengineering and biocatalysis (Lo, Lin, Hsu, & Hsu, 2009).

Potential in Developing New Therapeutics : The compound's derivatives are studied for their potential in developing new therapeutics, as evident in the synthesis of compounds like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid, which may contribute to the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li, Wang, Wang, Luo, & Wu, 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZBQHPMSPTRJO-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

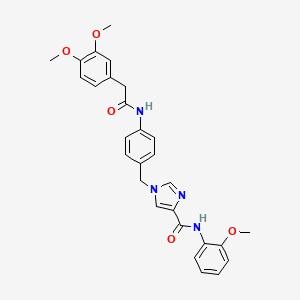

![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)

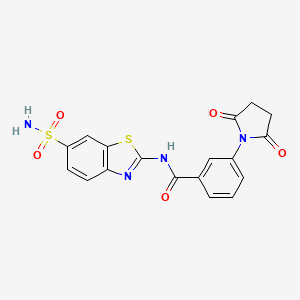

![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)

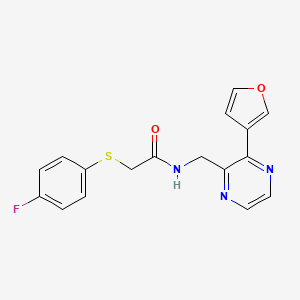

![N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492746.png)